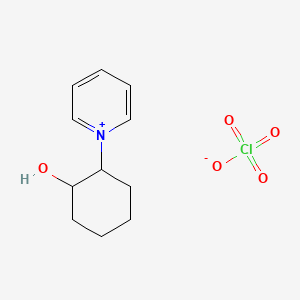

1-(2-Hydroxycyclohexyl)pyridinium perchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-Hydroxycyclohexyl)pyridinium perchlorate” is a chemical compound with the molecular formula C11H16ClNO5 . It has a molecular weight of 277.7 .

Chemical Reactions Analysis

Pyridinium salts, including “1-(2-Hydroxycyclohexyl)pyridinium perchlorate”, can undergo various chemical reactions . For example, in dry DMF, the 3,4,5-trimethoxycarbonyl-1,2,6-trimethylpyridinium perchlorate undergoes an electrochemical reduction in two quasi-reversible steps at potentials -0.67 V and -1.32 V vs SCE .科学的研究の応用

Chemical Reactions and Derivatives

1-(2-Hydroxycyclohexyl)pyridinium perchlorate is involved in various chemical reactions leading to the formation of different compounds. For instance, heterocyclic cations like pyridinium perchlorate react with nitrogen-containing nucleophiles to form pyridinium salts and pyrazolines, indicating its potential in synthesizing diverse heterocyclic compounds (Zvezdina, Popova, Pyshchev, & Dorofeenko, 1982). Similarly, photocyclization reactions involving cyclohexa-fused pyridinium salts demonstrate regioselective photocyclization, which could be valuable in synthetic organic chemistry (Zhao, Duesler, Wang, Guo, & Mariano, 2005).

Catalytic Applications

Pyridinium perchlorate has been found effective as a catalyst in various chemical reactions. For instance, it catalyzes the reaction of trialkyl phosphites with C=X electrophiles, leading to the formation of α-substituted phosphonates, a process noted for its efficiency and mild reaction conditions (Kolodyazhnaya & Kolodyazhnyi, 2011).

Structural and Spectral Studies

Studies on pyridinium perchlorate and its derivatives have also contributed to understanding structural and spectral properties. For example, research on substituted styrylpyridinium salts has elucidated their UV/VIS spectral properties, which are significant for applications in materials science and biology (Gawinecki & Trzebiatowska, 2000).

Ferroelectric Properties

Research has also explored the ferroelectric properties of pyridinium perchlorates. For example, pyridinium perchlorate's behavior as a ferroelectric compound was simulated based on experimental data, highlighting its potential in the study of ferroelectricity at a molecular level (Vujosevic, Müller, & Roduner, 2006).

将来の方向性

Pyridinium salts, including “1-(2-Hydroxycyclohexyl)pyridinium perchlorate”, have played an intriguing role in a wide range of research topics over the centuries . They are important in many areas, including as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . Therefore, future research directions could include further exploration of these applications and the development of new synthesis methods and reactions.

特性

IUPAC Name |

2-pyridin-1-ium-1-ylcyclohexan-1-ol;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NO.ClHO4/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;2-1(3,4)5/h1,4-5,8-11,13H,2-3,6-7H2;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJHPZHBWURIAN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)[N+]2=CC=CC=C2)O.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)

![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B2424947.png)

![ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2424949.png)

![N-(3-fluorophenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2424953.png)

![N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2424955.png)